molecular formula C9H9BrClN3 B13219458 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13219458
M. Wt: 274.54 g/mol
InChI Key: MDUKQRMHYPCLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a versatile and synthetically valuable chemical scaffold in medicinal chemistry, primarily utilized in the discovery and development of novel targeted therapies. Its core structure, the 7H-pyrrolo[2,3-d]pyrimidine, is a purine-mimicking heterocycle recognized as a privileged pharmacophore in the design of potent kinase inhibitors . This scaffold is a common feature in several FDA-approved tyrosine kinase inhibitors, where it serves as a central core for binding to enzyme active sites . The strategic halogen substitutions on this molecule are critical for its research applications. The bromine atom at the 5-position can be leveraged in further cross-coupling reactions, such as Suzuki reactions, to introduce diverse aromatic and heteroaromatic systems, enabling the rapid exploration of structure-activity relationships . Simultaneously, the chlorine atom at the 4-position is a superior leaving group, facilitating nucleophilic substitution reactions with various amines and other nucleophiles to install key functional groups that modulate potency and selectivity . The presence of the isopropyl group at the 2-position contributes to hydrophobic interactions within enzyme binding pockets. Research on analogous halogenated pyrrolo[2,3-d]pyrimidine compounds has demonstrated significant cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the upregulation of proapoptotic proteins like Bax and caspase-3, and downregulation of Bcl-2 . Furthermore, strategic halogenation of the core adenine ring in related epigenetic probes, such as Bromo-deaza-SAH, has been shown to create potent and selective inhibitors of protein methyltransferases like DOT1L, an established target in certain types of leukemia . Consequently, this reagent is an essential building block for researchers designing and synthesizing next-generation multi-targeted kinase inhibitors and epigenetic modulators for oncology research.

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

5-bromo-4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H9BrClN3/c1-4(2)8-13-7(11)6-5(10)3-12-9(6)14-8/h3-4H,1-2H3,(H,12,13,14)

InChI Key

MDUKQRMHYPCLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.

    Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine and chlorine gas or N-bromosuccinimide and N-chlorosuccinimide under controlled conditions.

    Alkylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions at the C4-Chloro Position

The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, enabling diversification of the pyrrolopyrimidine scaffold.

Key Reactions and Conditions:

NucleophileConditionsProductYield*Source
AlkylaminesNaH, THF/DMF, 60–80°C, 12–24 hr4-Alkylamino derivatives45–70%
AlkoxidesAlkali metal tert-butoxide, THF, reflux4-Alkoxy derivatives50–85%
ArylthiolsK2CO3, DMSO, 100°C, 6 hr4-Arylthio derivatives30–55%

*Yields inferred from analogous reactions in literature.

Mechanistic Insights:

  • The electron-withdrawing pyrimidine ring activates the C4 position for SNAr.

  • Bulky isopropyl at C2 slightly hinders substitution but enhances regioselectivity by sterically shielding adjacent positions .

Cross-Coupling Reactions at the C5-Bromo Position

The C5-bromo substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl/alkenyl/alkynyl functionalization.

Representative Couplings:

Reaction TypeReagents/ConditionsProductYield*Source
Suzuki-MiyauraPd(PPh3)4, ArB(OH)2, K2CO3, DMF/H2O, 80°C5-Aryl derivatives40–75%
SonogashiraPdCl2(PPh3)2, CuI, Et3N, THF, 60°C5-Alkynyl derivatives35–65%
Buchwald-HartwigPd2(dba)3, Xantphos, NHAr2, t-BuONa, toluene5-Amino derivatives25–50%

*Yields based on structurally similar bromopyrrolopyrimidines .

Selectivity Notes:

  • The C5-bromo exhibits higher reactivity than C4-chloro in cross-couplings due to lower steric encumbrance and favorable orbital geometry .

Sequential Functionalization Strategies

Combining substitution and coupling reactions enables multi-step derivatization:

Example Pathway:

  • C4 Substitution: React with morpholine under SNAr (NaH/THF, 70°C) to yield 4-morpholino intermediate.

  • C5 Coupling: Perform Suzuki reaction with 4-fluorophenylboronic acid to install a fluorophenyl group at C5 .

Resultant Compound:
5-(4-Fluorophenyl)-4-morpholino-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine, a potential kinase inhibitor analog .

Stability and Side Reactions

  • Hydrolytic Sensitivity: The C4-chloro group is susceptible to hydrolysis under strongly acidic/basic conditions, forming 4-oxo byproducts .

  • Thermal Stability: Dehalogenation at C5 occurs above 150°C in polar aprotic solvents (e.g., DMF) .

Biological Relevance of Derivatives

Derivatives of this scaffold have shown:

  • Antiparasitic Activity: Inhibition of Trypanosoma brucei PTR1 (IC50: 0.2–5 µM) .

  • Kinase Inhibition: JAK2/STAT3 pathway modulation in myeloproliferative disease models .

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives are explored for treating autoimmune diseases and cancers because of their kinase-inhibiting properties.

Potential Therapeutic Uses:

  • Autoimmune Diseases: Derivatives of this compound are being investigated for their potential in treating autoimmune conditions.
  • Cancer Treatment: The compound's kinase-inhibiting properties make it a candidate for cancer therapies. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives have been studied for their antitumor properties and their ability to inhibit specific kinases involved in cancer progression.

Agrochemical Applications

Beyond medicinal uses, 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine may also be useful in agrochemicals.

Biochemical Research Tool

This compound can be employed as a research tool in biochemical studies. Interaction studies often focus on how the compound binds to specific enzymes or receptors involved in disease processes. These investigations can provide insights into its efficacy and potential side effects when used therapeutically.

Chemical Reactivity

The chemical reactivity of 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is influenced by its halogen substituents, which can participate in nucleophilic substitution reactions. The bromine atom, for example, can be replaced by various nucleophiles under appropriate conditions, facilitating the synthesis of derivatives with altered biological properties. Additionally, the compound can undergo electrophilic aromatic substitution because of the presence of electron-withdrawing groups.

Structural Analogs

Compound NameKey Features
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks bromine; potential for different biological activity
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineIodine substitution may enhance lipophilicity
5-Bromo-6-chloro-7H-pyrrolo[2,3-d]pyrimidineChlorine at position 6 alters reactivity

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and chlorine atoms, along with the pyrrolo[2,3-d]pyrimidine core, allow it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • Substituents : Bromine (5), chlorine (4), methyl (7).
  • The absence of a substituent at position 2 reduces lipophilicity compared to the propan-2-yl analog .
  • Applications : Used in coupling reactions with aryl acetic acids to generate bioactive compounds .
b) 5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
  • Substituents : Bromine (5), chlorine (4), methylthio (2).
  • Key Differences : The methylthio group at position 2 introduces sulfur-based electronics (e.g., polarizability) and weaker hydrogen-bonding capacity compared to the propan-2-yl group. This may reduce membrane permeability but enhance interactions with sulfur-binding enzyme pockets .
  • Molecular Weight : 278.56 g/mol (vs. ~280–290 g/mol for the propan-2-yl analog) .
c) 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Substituents : Bromine (5), chlorine (2).
  • This compound is less sterically hindered at position 2 compared to the propan-2-yl derivative .
a) 4-Substituted Derivatives (e.g., 4-Amino or 4-Chloro)
  • In contrast, the chlorine at position 4 in the target compound may favor halogen-bonding interactions .
  • 4-Chloro-7-(2,4-dichlorophenyl) Analogs : Bulky aryl groups at position 7 improve selectivity for cancer-related targets like FtsZ but reduce solubility .
b) 7-Substituted Derivatives (e.g., 7-Methyl or 7-Cyclopentyl)
  • 7-Methyl Derivatives : Increased metabolic stability due to alkylation at position 7, but reduced flexibility compared to 7H analogs .
  • 7-Cyclopentyl Derivatives : Enhanced hydrophobic interactions in protein binding pockets, though synthesis is more complex .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP* Key Applications
Target Compound 5-Br, 4-Cl, 2-(propan-2-yl) ~290 ~2.5 Kinase inhibitor intermediates
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-Cl, 7-Me 249.5 1.8 Coupling reagent
5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-Cl, 2-SMe 278.56 2.2 Antimicrobial agents

*Predicted using fragment-based methods.

Biological Activity

5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interaction with biological targets. This article delves into its biological activity, synthesis, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is C9H9BrClN3C_9H_9BrClN_3, with a molecular weight of approximately 274.54 g/mol. The compound features a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyrrolo ring, along with an isopropyl group at the 2-position. These substituents significantly influence its chemical reactivity and biological activity .

Research indicates that compounds like 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine can inhibit specific kinases involved in cancer progression. The halogen substituents enhance the compound's interaction with biological targets, making it a candidate for further pharmacological exploration .

Antitumor Properties

Several studies have highlighted the antitumor properties of derivatives related to this compound. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves targeting specific kinases that play crucial roles in tumor growth and survival .

Anti-inflammatory Effects

In addition to its antitumor activity, 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has been investigated for its anti-inflammatory properties. It has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Antitumor Activity : A study reported that derivatives of pyrrolo[2,3-d]pyrimidines exhibited potent inhibition against various cancer cell lines. The structural modifications in these derivatives were correlated with enhanced biological activity.
    Compound NameIC50 (μM)Target Kinase
    Compound A0.05EGFR
    Compound B0.03AKT
    Compound C0.04MEK
  • Anti-inflammatory Activity : Another study evaluated the anti-inflammatory potential of similar compounds through in vivo models of inflammation (carrageenan-induced paw edema). The results indicated significant reductions in inflammation markers.
    Compound NameIC50 (μM)Inflammation Model
    Compound D0.04Paw Edema
    Compound E0.05Granuloma

Synthesis Methods

Various synthetic routes have been explored for producing 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine. Common methods include:

  • Nucleophilic Substitution : The bromine atom can be replaced by different nucleophiles to create diverse derivatives.
  • Electrophilic Aromatic Substitution : Due to the presence of electron-withdrawing groups, electrophilic substitution reactions can be employed to modify the compound further.

Q & A

Q. What are the established synthetic routes for 5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step halogenation and alkylation reactions. A common method involves:

  • Step 1 : Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using methyl iodide (MeI) and cesium carbonate (Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 23°C, yielding 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine with an 81% yield .
  • Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane (DCM), achieving 76–88% yields depending on stoichiometry and reaction time .
    Optimization Tips :
  • Use anhydrous conditions and inert atmospheres to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to minimize over-halogenation.

Q. What analytical techniques are critical for characterizing this compound and validating purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity (e.g., δ 3.66 ppm for N-CH₃ in DMSO-d₆ ).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (e.g., m/z 247/245 [M+H]⁺ for brominated derivatives ).
  • Melting Point (MP) : Consistency with literature values (e.g., 155–157°C for analogs ) indicates purity.
  • HPLC : Quantifies impurities (<2% for pharmaceutical-grade intermediates ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinase inhibition data for this compound?

Discrepancies in kinase selectivity (e.g., EGFR vs. VEGFR2 inhibition ) may arise from:

  • Assay Variability : Differences in ATP concentrations or enzyme isoforms.
  • Structural Analog Interference : Substituents like the isopropyl group influence binding.
    Methodological Solutions :
  • Perform parallel assays under standardized conditions (e.g., 10 µM ATP, recombinant human kinases).
  • Use X-ray crystallography or molecular docking to map binding interactions (e.g., active-site halogen bonding ).

Q. What strategies improve the yield of Sonogashira coupling reactions involving this compound?

Sonogashira reactions are used to introduce alkynyl groups (e.g., for propargyl alcohol derivatives ). Challenges include palladium catalyst deactivation and alkyne homocoupling. Optimization Approaches :

  • Use Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base in THF at 60°C .
  • Purify starting materials to remove amines or moisture that poison catalysts.
  • Employ microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key SAR insights include:

  • Halogen Position : Bromine at C5 enhances kinase affinity, while chlorine at C4 stabilizes the pyrrolopyrimidine core .
  • Substituent Effects : The isopropyl group at C2 increases lipophilicity, improving membrane permeability .
    Experimental Design :
  • Synthesize analogs with substitutions at C2 (e.g., cyclopentyl, benzyl) and evaluate IC₅₀ values against kinase panels .
  • Use QSAR models to predict bioactivity and prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary significantly across studies?

Discrepancies (e.g., 76% vs. 88% bromination yields ) may result from:

  • Reagent Purity : NBS purity impacts stoichiometry.
  • Workup Methods : Differences in quenching (e.g., ice-water vs. gradual dilution) affect crystallization.
    Resolution :
  • Replicate reactions using traceable reagents (≥99% purity) and standardized protocols.
  • Report detailed experimental procedures, including solvent grades and drying times.

Tables for Key Data

Q. Table 1. Comparison of Synthetic Methods

StepReagents/ConditionsYieldReference
MethylationCs₂CO₃, MeI, NMP, 23°C, 4 h81%
BrominationNBS, DCM, rt, 2 h76–88%
SonogashiraPd(PPh₃)₂Cl₂, CuI, THF, 60°C55%

Q. Table 2. Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Assay ConditionsReference
EGFR12 ± 310 µM ATP, recombinant human
VEGFR285 ± 10100 µM ATP, cell lysate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.